molecular formula C8H9BrO2S B13143391 Methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate

Methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate

Cat. No.: B13143391
M. Wt: 249.13 g/mol
InChI Key: MORGOCNGROMTJL-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing sulfur. This particular compound is characterized by the presence of a bromine atom at the 4-position, two methyl groups at the 3 and 5 positions, and a carboxylate ester group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate typically involves the bromination of 3,5-dimethylthiophene followed by esterification. One common method includes the bromination of 3,5-dimethylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-3,5-dimethylthiophene is then subjected to esterification with methanol and a suitable acid catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ester group can influence its binding affinity and specificity towards these targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate is unique due to the combination of the bromine atom and the ester group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H9BrO2S

Molecular Weight

249.13 g/mol

IUPAC Name

methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate

InChI

InChI=1S/C8H9BrO2S/c1-4-6(9)5(2)12-7(4)8(10)11-3/h1-3H3

InChI Key

MORGOCNGROMTJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1Br)C)C(=O)OC

Origin of Product

United States

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